1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Partition coefficient

1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1074-84-6) is an N1-ethyl, C6-methyl disubstituted uracil derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g·mol⁻¹. The compound is also historically referred to as 1-ethyl-6-methyluracil or ethylmethylbarbituric acid, the latter name reflecting its structural relationship to the barbiturate class of CNS depressants.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B14083121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)NC1=O)C
InChIInChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11)
InChIKeyHWJSQHFEPQJHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1074-84-6): Core Properties and Identity for Scientific Procurement


1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 1074-84-6) is an N1-ethyl, C6-methyl disubstituted uracil derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g·mol⁻¹ [1]. The compound is also historically referred to as 1-ethyl-6-methyluracil or ethylmethylbarbituric acid, the latter name reflecting its structural relationship to the barbiturate class of CNS depressants . It possesses one hydrogen bond donor (N3–H) and two hydrogen bond acceptors (C2=O, C4=O), a computed XLogP3 of −0.1, and a topological polar surface area (TPSA) of 49.4 Ų [1]. The melting point is reported as 197–198 °C (recrystallized from ethanol) [2]. These physicochemical properties position the compound as a moderately polar, low-molecular-weight heterocycle with distinct substitution-driven differentiation from its closest uracil-based analogs.

Why 1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Generic 6-Methyluracil or Other Uracil Analogs


The combination of N1-ethyl and C6-methyl substituents on the pyrimidine-2,4-dione scaffold produces a unique physicochemical signature that is not replicated by any single-regioisomer or mono-substituted analog. The N1-ethyl group simultaneously reduces the hydrogen bond donor count from two (as in 6-methyluracil) to one [1], modulates lipophilicity by approximately 0.7 log units relative to 6-methyluracil [1][3], and shifts the melting point from 318 °C (decomposition) in 6-methyluracil to 197–198 °C without decomposition [2]. These property shifts carry direct consequences for dissolution behavior, thermal processability, and hydrogen-bond-driven supramolecular assembly—factors that are critical in crystallization, formulation, and solid-phase synthetic applications. Furthermore, the N1-ethylated regioisomer (CAS 1074-84-6) is chemically distinct from its N3-ethyl positional isomer (CAS 1006-24-2), which exhibits identical molecular weight but different hydrogen-bonding topology [4]. Generic substitution without verifying the exact substitution pattern risks selecting a compound with meaningfully different physicochemical and biological performance.

Quantitative Differential Evidence for 1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 = −0.1 for Target Compound vs. −0.8 for Unsubstituted 6-Methyluracil

The target compound (CAS 1074-84-6) exhibits a computed XLogP3 of −0.1, compared with −0.8 for 6-methyluracil (CAS 626-48-2) [1][2]. The introduction of the N1-ethyl group therefore increases lipophilicity by approximately +0.7 logP units relative to the parent 6-methyluracil scaffold. For context, 1,3-dimethyluracil (CAS 874-14-6), in which both N1 and N3 positions are methylated, has an XLogP3 of −0.5 [3]. This places the target compound as the most lipophilic among the three monocyclic 6-methyluracil derivatives compared, consistent with the incremental hydrophobic contribution of the ethyl group.

Lipophilicity Drug-likeness Partition coefficient

Hydrogen-Bond Donor Count: Target Compound (HBD = 1) vs. 6-Methyluracil (HBD = 2) vs. 1,3-Dimethyluracil (HBD = 0)

1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione has exactly one hydrogen bond donor (N3–H), as the N1 position is blocked by the ethyl substituent [1]. In contrast, 6-methyluracil retains two HBDs (N1–H and N3–H), while 1,3-dimethyluracil has zero HBDs due to methylation at both nitrogen positions [2][3]. This intermediate HBD profile is structurally significant: in crystal engineering and cocrystal design, the single donor limits the hydrogen-bonding topology to a defined donor–acceptor motif, potentially yielding simpler and more predictable supramolecular synthons than the dual-donor system of 6-methyluracil, while retaining greater polarity and water solubility than the fully blocked 1,3-dimethyluracil.

Hydrogen bonding Supramolecular assembly Crystal engineering

Thermal Stability and Processability: Melting Point 197–198 °C (Target) vs. 318 °C Decomposition (6-Methyluracil)

The melting point of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione is reported as 197–198 °C (recrystallized from ethanol, no decomposition) [1][2]. This represents a dramatic reduction of approximately 120 °C compared to the parent compound 6-methyluracil, which melts with decomposition at 318 °C . For additional context, 1,3-dimethyluracil (CAS 874-14-6) melts at 119–122 °C [3], while the positional isomer 3-ethyl-6-methyluracil (CAS 1006-24-2) also melts at 197–198 °C [4]. The target compound's melting point falls in a process-friendly range that enables melt-based purification, hot-melt formulation, and thermal analysis without decomposition complications that plague the high-melting 6-methyluracil.

Thermal properties Crystallization Process chemistry

Regioisomeric Identity: N1-Ethyl (Target) vs. N3-Ethyl (Positional Isomer) Differentiation by Hydrogen-Bond Topology

The target compound (CAS 1074-84-6) bears the ethyl substituent at the N1 position of the uracil ring. Its positional isomer, 3-ethyl-6-methyluracil (CAS 1006-24-2), carries the same substituent at the N3 position and shares an identical molecular weight (154.17 g·mol⁻¹) and melting point (197–198 °C) [1][2]. However, the two isomers differ fundamentally in hydrogen-bond topology: the N1-ethyl isomer retains the N3–H as its sole hydrogen bond donor, whereas the N3-ethyl isomer retains the N1–H as donor. While both have HBD = 1, the spatial orientation of the donor relative to the C6-methyl and C2/C4 carbonyls differs, which can lead to divergent crystal packing motifs, cocrystal stoichiometries, and molecular recognition patterns. Definitive differentiation requires spectroscopic or chromatographic confirmation; the UV absorption spectra of the three isomers (1-ethyl, 3-ethyl, and O-ethyl) have been documented and shown to be distinguishable [3].

Regioisomerism Structure elucidation Positional isomer

Synthetic Accessibility and Reported Yield: 88% Yield via Substituted Urea–Diketene Route

The compound has been explicitly prepared via the condensation of N-ethylurea with diketene, followed by acid-catalyzed cyclization, affording 1-ethyl-6-methyluracil in 88% isolated yield after recrystallization from ethanol (mp 196–197 °C) [1]. This yield is consistent with the general efficiency of the 1-substituted-6-methyluracil synthetic platform, where analogous compounds 3a–e were obtained in 85–97% yield [1]. The reproducibility of this synthetic route in a peer-reviewed context provides procurement confidence that the compound can be resynthesized or sourced with predictable quality. However, no direct comparative yield data for the same compound synthesized by alternative routes (e.g., alkylation of 6-methyluracil with ethyl iodide) are available in a single study that would permit a rigorous head-to-head comparison.

Synthetic methodology Reaction yield Scalability

Pharmacological Classification: Structural Relationship to Barbiturate-Class CNS Depressants

1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione is structurally classified as a barbituric acid derivative (ethylmethylbarbituric acid) and has been described as a sedative and hypnotic agent acting via enhancement of GABAergic neurotransmission . This classification distinguishes it from purely metabolic uracil derivatives such as 6-methyluracil, which is primarily recognized as an endogenous metabolite and biochemical indicator of acetoacetyl-CoA accumulation, with reported anti-radiation activity [1]. Quantitative potency data (ED₅₀, IC₅₀ at GABA-A receptors) specific to this compound are not publicly available in the peer-reviewed literature. However, related N1,N3-disubstituted uracil derivatives have demonstrated hypnotic ED₅₀ values in the range of 155–172 mg/kg (i.p.) in mice, with potency exceeding that of barbital (ED₅₀ 179 mg/kg, i.p.) [2].

CNS pharmacology GABAergic Sedative-hypnotic

Recommended Application Scenarios for 1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Crystal Engineering and Supramolecular Chemistry: Defined Single Hydrogen-Bond Donor Synthon

The compound's precisely one hydrogen bond donor (N3–H) and two acceptors (C2=O and C4=O) make it an ideal building block for crystal engineering studies requiring a defined and predictable hydrogen-bonding motif [1]. Unlike 6-methyluracil with two competing donors, or 1,3-dimethyluracil with zero donors, the target compound occupies a unique intermediate space that avoids donor competition while retaining polarity and water solubility. Its melting point of 197–198 °C [2] permits melt-based cocrystal screening via the Kofler hot-stage method, which is inaccessible to 6-methyluracil (mp 318 °C with decomposition). The availability of comparative UV spectral data [3] further supports identity verification in cocrystal characterization.

Synthetic Intermediate for 1-Substituted Uracil-Derived Pharmaceuticals

The compound serves as a direct synthetic intermediate in the preparation of more complex 1-substituted uracil derivatives, as demonstrated by Nieto et al. (2003) where 1-ethyl-6-methyluracil was obtained in 88% yield via the general substituted urea–diketene route [4]. The ethyl group at N1 can be further elaborated or serve as a protecting group during transformations at C5 or N3. The moderately increased lipophilicity (XLogP3 = −0.1 vs. −0.8 for 6-methyluracil) [1][5] may facilitate organic-phase reactions and chromatographic purification relative to the more polar parent scaffold.

CNS Drug Discovery: Barbiturate-Class Scaffold for Sedative-Hypnotic Lead Optimization

As a structural analog of barbituric acid with documented sedative-hypnotic classification, the compound offers a starting scaffold for medicinal chemistry programs targeting GABA-A receptor modulation . While target-specific quantitative pharmacology data are lacking, related N1,N3-disubstituted uracil derivatives have demonstrated hypnotic ED₅₀ values of 155–172 mg/kg (i.p.) in mice, exceeding the potency of barbital [6]. The single hydrogen bond donor and moderate lipophilicity of the target compound may confer different pharmacokinetic properties compared to more polar or more heavily substituted analogs, warranting its inclusion in SAR exploration.

Analytical Reference Standard for Regioisomeric Purity Verification

The existence of a positional isomer (3-ethyl-6-methyluracil, CAS 1006-24-2) with identical molecular weight and melting point [7] makes the target compound valuable as an authenticated reference standard for chromatographic or spectroscopic method development. The UV absorption spectra of the N1-ethyl, N3-ethyl, and O-ethyl isomers have been shown to be distinguishable [3], providing a spectroscopic fingerprint for identity confirmation. Procurement of the verified N1-ethyl isomer (CAS 1074-84-6) is essential for laboratories developing HPLC, GC, or NMR methods that must resolve these regioisomers.

Quote Request

Request a Quote for 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.